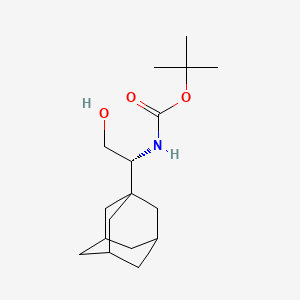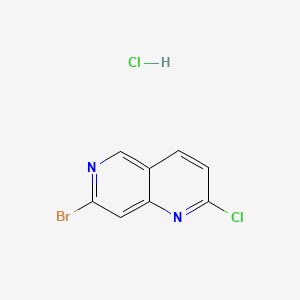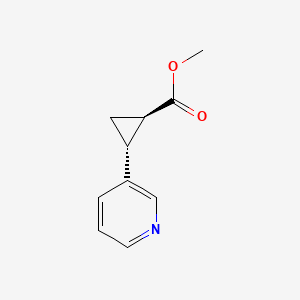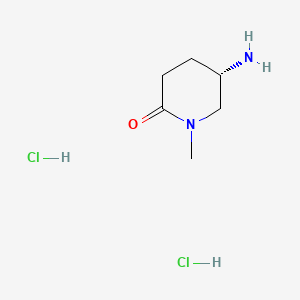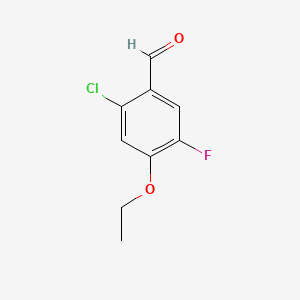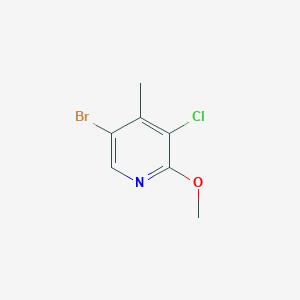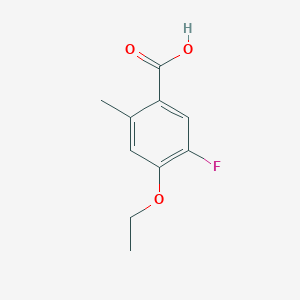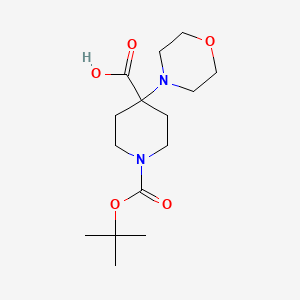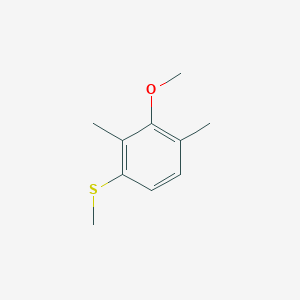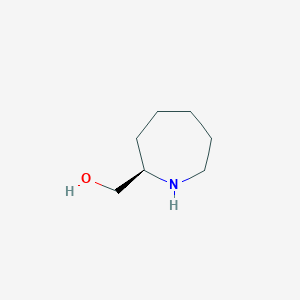
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene core substituted with a tert-butoxycarbonyl (Boc) protected amino group, a fluoro substituent, and a triisopropylsilyl (TIPS) ethynyl group. The trifluoromethanesulfonate (triflate) group is a common leaving group in organic synthesis, making this compound a versatile intermediate in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of aromatic substitution reactions.
Introduction of the Fluoro Group: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Addition of the TIPS Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction using triisopropylsilylacetylene and a palladium catalyst.
Formation of the Triflate Group: The triflate group is introduced using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The triflate group serves as a good leaving group, allowing for nucleophilic substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions to reveal the free amino group.
Cross-Coupling Reactions: The TIPS ethynyl group can participate in cross-coupling reactions such as Sonogashira and Suzuki couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Cross-Coupling: Palladium catalysts (Pd(PPh3)4) and copper(I) iodide (CuI) in solvents like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azides or thiols.
Deprotection: Free amine.
Cross-Coupling: Various substituted naphthalenes.
科学研究应用
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of this compound depends on its specific application In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity The presence of the fluoro and TIPS ethynyl groups can enhance binding affinity and specificity
相似化合物的比较
Similar Compounds
- 3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
- 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine
Uniqueness
Compared to similar compounds, 3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate stands out due to its unique combination of functional groups. The presence of the fluoro and TIPS ethynyl groups provides enhanced reactivity and versatility in chemical synthesis. Additionally, the triflate group offers a highly reactive site for nucleophilic substitution, making it a valuable intermediate in organic chemistry.
属性
分子式 |
C27H35F4NO5SSi |
|---|---|
分子量 |
589.7 g/mol |
IUPAC 名称 |
[7-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C27H35F4NO5SSi/c1-16(2)39(17(3)4,18(5)6)13-12-21-22(28)11-10-19-14-20(32-25(33)36-26(7,8)9)15-23(24(19)21)37-38(34,35)27(29,30)31/h10-11,14-18H,1-9H3,(H,32,33) |
InChI 键 |
FDSUJGWXUBAMME-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)OS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C)F)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B14024270.png)
